molecular formula C9H12O2 B061869 Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 2-methyl-, (1S-endo)-(9CI) CAS No. 176774-74-6

Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 2-methyl-, (1S-endo)-(9CI)

Cat. No. B061869
M. Wt: 152.19 g/mol
InChI Key: JIHFJSOMLKXSSQ-OOZYFLPDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 2-methyl-, (1S-endo)-(9CI) is a bicyclic organic compound with the molecular formula C9H12O2. It is also known as norbornene-2-carboxylic acid and is used in various chemical and biological applications.2.1]hept-5-ene-2-carboxylic acid, 2-methyl-, (1S-endo)-(9CI).

Mechanism Of Action

Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 2-methyl-, (1S-endo)-(9CI) does not have a specific mechanism of action as it is a versatile compound used in various applications. However, its chemical structure and properties make it suitable for various chemical and biological reactions.

Biochemical And Physiological Effects

Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 2-methyl-, (1S-endo)-(9CI) does not have any specific biochemical or physiological effects as it is not used as a drug or medicine. However, its use in various scientific research applications has contributed to the development of new compounds and materials with potential biochemical and physiological effects.

Advantages And Limitations For Lab Experiments

The advantages of using Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 2-methyl-, (1S-endo)-(9CI) in lab experiments are:
1. It is a versatile compound that can be used in various chemical and biological applications.
2. It is commercially available and affordable.
3. It has a well-established synthesis method with high yield and purity.
The limitations of using Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 2-methyl-, (1S-endo)-(9CI) in lab experiments are:
1. It is not a drug or medicine, so it cannot be used in clinical trials.
2. Its use in some applications may require specialized equipment and expertise.
3. Its properties and behavior in different environments may not be well understood, so caution should be exercised when using it in new applications.

Future Directions

Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 2-methyl-, (1S-endo)-(9CI) has potential future applications in various fields such as:
1. Development of new materials with specific properties and functions.
2. Synthesis of new compounds with potential biological and pharmaceutical activities.
3. Study of enzyme mechanisms and kinetics for the development of new drugs and therapies.
4. Development of new catalysts for chemical reactions.
5. Investigation of new methods for energy storage and conversion.
Conclusion:
Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 2-methyl-, (1S-endo)-(9CI) is a versatile compound with various scientific research applications. Its well-established synthesis method, affordable cost, and commercial availability make it a useful building block in organic synthesis, coordination chemistry, and asymmetric synthesis. Its potential future applications in various fields make it an interesting compound for further research.

Synthesis Methods

Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 2-methyl-, (1S-endo)-(9CI) can be synthesized by Diels-Alder reaction of cyclopentadiene and maleic anhydride, followed by hydrolysis of the resulting adduct. The synthesis method has been optimized for high yield and purity in various research studies.

Scientific Research Applications

Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 2-methyl-, (1S-endo)-(9CI) has been used in various scientific research applications such as:
1. As a building block in organic synthesis for the preparation of various compounds.
2. As a ligand in coordination chemistry for the synthesis of metal complexes.
3. As a chiral auxiliary in asymmetric synthesis for the preparation of enantiopure compounds.
4. As a substrate in enzymatic reactions for the study of enzyme kinetics and mechanisms.

properties

CAS RN

176774-74-6

Product Name

Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 2-methyl-, (1S-endo)-(9CI)

Molecular Formula

C9H12O2

Molecular Weight

152.19 g/mol

IUPAC Name

(1S,2S,4S)-2-methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid

InChI

InChI=1S/C9H12O2/c1-9(8(10)11)5-6-2-3-7(9)4-6/h2-3,6-7H,4-5H2,1H3,(H,10,11)/t6-,7+,9-/m0/s1

InChI Key

JIHFJSOMLKXSSQ-OOZYFLPDSA-N

Isomeric SMILES

C[C@@]1(C[C@@H]2C[C@H]1C=C2)C(=O)O

SMILES

CC1(CC2CC1C=C2)C(=O)O

Canonical SMILES

CC1(CC2CC1C=C2)C(=O)O

synonyms

Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 2-methyl-, (1S-endo)- (9CI)

Origin of Product

United States

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